A Technical Guide to the Molecular Weight and Solubility Profile of Ethyl 6-methyl-2-phenylnicotinate
A Technical Guide to the Molecular Weight and Solubility Profile of Ethyl 6-methyl-2-phenylnicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed scientific overview of the core physicochemical properties of Ethyl 6-methyl-2-phenylnicotinate, focusing on its molecular weight and solubility characteristics. As a substituted nicotinate, understanding these fundamental parameters is critical for its application in synthetic chemistry, medicinal chemistry, and materials science, influencing everything from reaction kinetics and purification to formulation and bioavailability.
Core Molecular Properties
Ethyl 6-methyl-2-phenylnicotinate is a derivative of nicotinic acid, featuring a pyridine core substituted with a phenyl group at the 2-position, an ethyl ester at the 3-position, and a methyl group at the 6-position. This substitution pattern dictates its chemical identity and physical behavior.
The molecular formula for Ethyl 6-methyl-2-phenylnicotinate is determined to be C₁₅H₁₅NO₂ . Based on this formula, the key molecular identifiers are calculated and summarized below. It is important to note that isomers, such as ethyl 4-methyl-2-phenylnicotinate, share the same molecular formula and therefore have an identical molecular weight.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₂ | Calculated |
| Molecular Weight | 241.29 g/mol | Calculated[1] |
| IUPAC Name | ethyl 6-methyl-2-phenylpyridine-3-carboxylate | |
| CAS Number | Not explicitly available for this isomer |
Solubility Profile: A Predictive Analysis
While specific quantitative solubility data for Ethyl 6-methyl-2-phenylnicotinate is not widely available in public literature, a reliable qualitative profile can be predicted based on its molecular structure and by drawing comparisons with analogous compounds.[2] The guiding principle in this analysis is the concept of "like dissolves like," which posits that substances dissolve best in solvents with similar polarity.[3][4]
The structure of Ethyl 6-methyl-2-phenylnicotinate contains significant lipophilic (hydrophobic) regions, primarily the phenyl ring and the ethyl ester group. These features suggest a preference for non-polar or moderately polar organic solvents. Conversely, the presence of the polar ester group and the nitrogen atom in the pyridine ring, along with a lack of hydrogen bond-donating groups, indicates that its solubility in water will be limited.[5] This profile is typical for ethyl ester derivatives of heterocyclic compounds where the ester functionality enhances lipophilicity.[2]
Table 2: Predicted Qualitative Solubility of Ethyl 6-methyl-2-phenylnicotinate
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aqueous | Water, Buffered Solutions (pH 2-9) | Poorly Soluble | The large hydrophobic surface area from the phenyl and alkyl groups outweighs the polarity of the ester and pyridine nitrogen.[2][5] |
| Polar Aprotic | DMSO, THF, Ethyl Acetate, Acetone | Soluble | These solvents can engage in dipole-dipole interactions with the ester group without the high energetic cost of disrupting a hydrogen-bonded network like water.[3] |
| Polar Protic | Ethanol, Methanol | Soluble | The alkyl chains of these alcohols are compatible with the lipophilic parts of the molecule, while the hydroxyl group can interact with the ester and pyridine nitrogen.[5] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderately Soluble to Soluble | The compound's significant nonpolar character allows for favorable van der Waals interactions with these solvents.[3] |
Experimental Determination of Solubility
To move beyond prediction and obtain precise, quantitative data, standardized experimental protocols are required. The following methodologies represent industry-standard approaches for characterizing the solubility of a novel compound.
Quantitative Analysis: The Shake-Flask Method for Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[3][6] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system has reached equilibrium. This value is critical for understanding the true solubility behavior of the compound.
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Preparation of Saturated Solution: An excess amount of solid Ethyl 6-methyl-2-phenylnicotinate is added to a known volume of the test solvent (e.g., water, buffer, organic solvent) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[3]
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Equilibration: The vials are agitated on a shaker at a constant, controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium, typically 24 to 72 hours.[3] This extended period ensures that the dissolution and precipitation rates are equal.
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Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step to avoid artificially inflating the measured concentration. The recommended procedure is centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[3]
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Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this purpose.[3][7] A calibration curve must be generated using standard solutions of Ethyl 6-methyl-2-phenylnicotinate at known concentrations to ensure accurate quantification.[3]
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Data Reporting: Solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM) at the specified temperature.[3]
Conclusion
Ethyl 6-methyl-2-phenylnicotinate has a calculated molecular weight of 241.29 g/mol . While quantitative solubility data requires experimental determination, its molecular architecture strongly suggests that it is a lipophilic compound with poor aqueous solubility but good solubility in a range of common organic solvents. The protocols detailed herein, particularly the shake-flask method coupled with HPLC analysis, provide a robust framework for researchers to precisely quantify its solubility profile. This empirical data is indispensable for optimizing its use in any research or development context, from synthetic reaction design to formulation for biological screening.
References
- General Experimental Protocol for Determining Solubility. BenchChem.
- EXPERIMENT 1 DETERMIN
- Physics-Based Solubility Prediction for Organic Molecules.
- Experiment: Solubility of Organic & Inorganic Compounds. Diablo Valley College.
- Compound solubility measurements for early drug discovery.
- Navigating the Solubility Landscape of Ethyl 6-chloro-4-(methylamino)
- ethyl 4-methyl-2-phenylnicotinate.
- CAS 5470-70-2: Methyl 6-methylnicotin
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.ws [chem.ws]
- 5. CAS 5470-70-2: Methyl 6-methylnicotinate | CymitQuimica [cymitquimica.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
